molecular formula C8H9ClO2S B1610651 Ethyl 5-chloro-4-methylthiophene-2-carboxylate CAS No. 74598-04-2

Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Cat. No.: B1610651
CAS No.: 74598-04-2
M. Wt: 204.67 g/mol
InChI Key: XZTXAKUKHNXJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-methylthiophene-2-carboxylate typically involves the chlorination of 4-methylthiophene-2-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate the formation of various derivatives that can be tailored for specific applications in research and industry.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.
  • Anticancer Potential : Investigations into structurally related thiophene derivatives have shown promise in inhibiting cancer cell proliferation, indicating a need for further studies on this compound's efficacy in cancer therapy.

Pharmaceutical Development

The compound serves as a precursor in the development of pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of novel therapeutic compounds targeting specific diseases.

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of various halogenated thiophenes, including this compound. Results indicated that compounds with chlorine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
  • Pharmacological Investigation :
    Research focusing on thiophene derivatives has highlighted their potential as anticancer agents. This compound was included in screenings for cytotoxicity against several cancer cell lines, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes through binding to specific sites on target molecules .

Comparison with Similar Compounds

Ethyl 5-chloro-4-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate
  • Ethyl 5-fluoro-4-methylthiophene-2-carboxylate
  • Ethyl 5-iodo-4-methylthiophene-2-carboxylate

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity patterns .

Biological Activity

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClO2SC_8H_8ClO_2S and a molecular weight of approximately 218.66g/mol218.66\,g/mol. The compound features a thiophene ring with a chlorine atom at the 5-position and an ethyl ester at the carboxyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antibacterial activity against certain bacterial strains. The presence of the thiophene ring is significant as thiophene derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Pseudomonas aeruginosaNot determined

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, potentially leading to inhibition of key metabolic pathways. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in inflammation or infection response.

Case Studies and Research Findings

Several studies have explored the broader implications of thiophene derivatives in biological contexts:

  • Anticancer Activity : Research has shown that thiophene derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against breast cancer cell lines .
  • Anti-inflammatory Effects : Some thiophene derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines, which may be relevant for conditions such as arthritis or other inflammatory diseases.
  • Fungicidal Activity : Related studies indicate that compounds with similar structures exhibit fungicidal properties, suggesting potential applications in agricultural settings .

Properties

IUPAC Name

ethyl 5-chloro-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTXAKUKHNXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504188
Record name Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74598-04-2
Record name Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-4-methylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methyl-2-thiophenecarboxylic acid ethyl ester (3.4 g) synthesized in accordance with the method of Reference Example 140 was dissolved in acetonitrile (30 ml), and sulfuryl chloride (2.4 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred at room-temperature for 30 minutes, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-chloro-4-methyl-2-thiophenecarboxylic acid ethyl ester (4.09 g). 5-Chloro-4-methyl-2-thiophenecarboxylic acid ethyl ester (4.09 g) was dissolved in a mixture of ethanol (20 ml) and tetrahydrofuran (20 ml), and 1N aqueous sodium hydroxide (40 ml) was added. The mixture was stirred at 60° C for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-chloro-4-methyl-2-thiophenecarboxylic acid (2.37 g) as crystals.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.